3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one
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Overview
Description
3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenyl group attached to an isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluoro-4-hydroxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are also crucial due to the handling of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-fluoro-4-oxophenyl)-3-phenylisobenzofuran-1(3H)-one, while reduction could produce 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-ol.
Scientific Research Applications
3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-hydroxyphenylboronic acid
- 3-fluoro-4-hydroxyphenylboronic acid
- 2-fluoro-4-hydroxy-5-nitrobenzaldehyde
Uniqueness
3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one stands out due to its isobenzofuranone core, which imparts unique chemical and physical properties
Properties
CAS No. |
85862-25-5 |
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Molecular Formula |
C20H13FO3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13FO3/c21-18-12-14(22)10-11-17(18)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H |
InChI Key |
WTCOHBXJDDHZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)F |
Origin of Product |
United States |
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